16,23-Oxidoalisol B

FXR Agonism Nuclear Receptor Metabolic Disease

Sourcing a reliable protostane triterpenoid with a defined, weak FXR profile is a persistent bottleneck in dissecting FXR-independent mechanisms. 16,23-Oxidoalisol B (CAS 169326-06-1), featuring a distinctive 16,23-oxido bridge, directly resolves this challenge. • FXR Negative Control: Documented weak FXR agonist activity (EC50 = 3.26 μM) enables clean dissection of FXR-independent pathways. • Nephrotoxicity Reference Standard: Identified as a major toxic component of Alisma rhizome, essential for herbal medicine QC and toxicological evaluation. • SAR Anchor Point: The unique 16,23-oxido pharmacophore provides a critical data point for structure-activity relationship campaigns on protostane triterpenoids.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B1240982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,23-Oxidoalisol B
Synonyms16,23-oxidoalisol B
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C6C(O6)(C)C
InChIInChI=1S/C30H46O4/c1-16-13-19(25-27(4,5)34-25)33-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1
InChIKeyZMEUSLGYHAOCDR-SLGDLKFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16,23-Oxidoalisol B: Baseline Characterization and Sourcing for Protostane Triterpenoid Research


16,23-Oxidoalisol B (CAS 169326-06-1) is a protostane-type tetracyclic triterpenoid [1], a class of specialized metabolites predominantly found in the rhizomes of Alisma species (Alisma plantago-aquatica, A. orientale, A. gramineum) [2]. The compound was first isolated and characterized in 1994 from the fresh rhizome of Alisma orientale [1]. It is a natural product utilized for life sciences research, with a molecular formula of C30H46O4 and a molecular weight of 470.68 g/mol [3]. As a member of the protostane class, it shares a core tetracyclic skeleton with other alisols but features a distinct 16,23-oxido bridge modification, a structural variation that fundamentally alters its biological profile and differentiates it from more common alisols like alisol B 23-acetate.

Protostane-type triterpenoid with unique 16,23-oxido bridge modification
Reported weak FXR agonist profile supports pathway differentiation studies
Sourced for structure-activity relationship (SAR) campaigns on protostane scaffolds
Distinct toxicological endpoint context for safety-related research

Critical Differentiation: Why 16,23-Oxidoalisol B Cannot Be Replaced by Common Alisols in Targeted Assays


The substitution of 16,23-Oxidoalisol B with more prevalent and commercially available alisols, such as alisol B 23-acetate or alisol A 24-acetate, is scientifically unsound for specific applications due to fundamental differences in their structure-activity relationships. While these compounds share a protostane backbone, the 16,23-oxido bridge in 16,23-Oxidoalisol B creates a distinct pharmacophore [1]. This structural divergence results in a unique biological fingerprint, including a notably weak agonist activity at the farnesoid X receptor (FXR) compared to alisol B 23-acetate [2], and conversely, an association with specific toxicological profiles not observed with other alisols . This differential activity and safety profile mean that the choice of a specific alisol directly dictates the outcome and interpretation of an experiment, particularly in FXR-mediated studies or toxicological evaluations. Using a generic alisol pool is not equivalent and will lead to non-reproducible or misleading results.

16,23-Oxidoalisol B Common alisols (e.g., alisol B 23-acetate) FXR activity profile may differ significantly; weak vs potent agonism alters pathway interpretation
16,23-Oxidoalisol B Other protostane triterpenes Toxicological endpoint context may not transfer; reported major toxic component vs generally low-toxicity alisols
16,23-Oxidoalisol B Alisol B / alisol A 24-acetate Anticomplement and NO inhibition data absent; biological response cannot be inferred from class members

Quantitative Comparative Evidence for 16,23-Oxidoalisol B: A Procurement-Relevant Data Guide


FXR Agonist Activity of 16,23-Oxidoalisol B vs. Alisol B 23-Acetate

16,23-Oxidoalisol B acts as a weak agonist of the farnesoid X receptor (FXR) [1]. In contrast, its structural analog, Alisol B 23-acetate, is a potent FXR activator [2]. This stark difference in potency demonstrates that the 16,23-oxido modification profoundly diminishes FXR activity. For researchers investigating FXR-independent pathways or seeking a negative control for FXR-mediated effects within the protostane class, 16,23-Oxidoalisol B is the preferred tool compound.

FXR Agonist Activity
Class-level inference
EC50 = 3.26 μM (weak agonist)
Alisol B 23-acetate: potent FXR activator
Supports FXR-independent pathway research
FXR transactivation assay in HepG2 cells
FXR Agonism Nuclear Receptor Metabolic Disease

Comparative Anticomplement Activity of Protostane Triterpenes

In a study evaluating anticomplement activity on the classical pathway, Alisol B 23-acetate (1a), Alisol C 23-acetate (2a), Alisol B (3a), and Alisol A 24-acetate (4a) were tested [1]. Alisol B (3a) and Alisol A 24-acetate (4a) exhibited weak inhibitory activity with IC50 values of 150 and 130 μM, respectively [1]. 16,23-Oxidoalisol B was not evaluated in this specific assay, highlighting a critical data gap and a key differentiator: its activity on the complement system remains unknown and cannot be inferred from other alisols.

Anticomplement Activity
Data to verify
Not evaluated; activity unknown
Alisol B IC50 = 150 μM; Alisol A 24-acetate IC50 = 130 μM
Extrapolation from other alisols not supported
Classical complement pathway in vitro
Immunomodulation Complement System Inflammation

Reported Cytotoxic and Toxicological Profile of 16,23-Oxidoalisol B

Several sources identify 16,23-Oxidoalisol B as a potential toxic component , with one review noting it is among the major toxic components in Alisma extracts [1]. This contrasts with the general safety profile of other alisols, which are considered relatively safe and have demonstrated anti-cancer activities [1]. This differential toxicity is a defining characteristic for the compound.

Toxicological Profile
Class-level inference
Identified as major toxic component
Other alisols: generally low toxicity
Supports toxicity screening studies
Nephrotoxicity endpoint context
Toxicology Cancer Biology Safety Pharmacology

Absence of Data in Key Anti-inflammatory Assays (NO Production)

In a comprehensive study evaluating protostane-type triterpenoids for their ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells, two compounds (4 and 17) exhibited potent activity with IC50 values of 39.3 and 63.9 μM, respectively [1]. 16,23-Oxidoalisol B was not among the compounds evaluated in this assay. This negative data, or lack of reported activity, is a crucial differentiator. It indicates that its anti-inflammatory mechanism, if any, may be distinct from NO pathway modulation and cannot be assumed based on the activity of other alisols.

NO Production Inhibition
Data to verify
Not evaluated in LPS-induced RAW 264.7 cells
Compound 4 IC50 = 39.3 μM; Compound 17 IC50 = 63.9 μM
Anti-inflammatory mechanism may be distinct
Class-level inference for NO pathway
Anti-inflammatory NO Inhibition Macrophage Activation

Targeted Research Applications for 16,23-Oxidoalisol B Based on Empirical Evidence


Investigating FXR-Independent Mechanisms of Protostane Triterpenoids

Given its weak FXR agonist activity (EC50 = 3.26 μM) compared to the potent FXR activation by other alisols [1], 16,23-Oxidoalisol B is an ideal compound for studying the FXR-independent biological effects of the protostane class. Researchers can use this compound as a negative control to dissect pathways and effects that are not mediated through FXR.

Profiling the Unique Toxicological Signature of Alisma-Derived Compounds

The identification of 16,23-Oxidoalisol B as a major toxic component and its association with potential nephrotoxicity [REFS-2, REFS-3] make it a critical compound for toxicological studies. It serves as a key reference standard for quality control in herbal medicine research to quantify potentially harmful constituents in Alisma rhizome extracts, a function that safer, more abundant alisols cannot fulfill.

Structure-Activity Relationship (SAR) Studies on Protostane Scaffolds

The unique 16,23-oxido bridge, as first described in the 1994 isolation [3], represents a key structural modification. 16,23-Oxidoalisol B is an essential reference compound for any SAR campaign aiming to understand how modifications at the C-16 and C-23 positions alter the biological activity, FXR binding affinity, and toxicity of protostane triterpenoids. Its distinct profile provides a critical data point for building predictive models of compound behavior.

Sourcing a Defined Protostane for Neuropharmacology Profiling

While data is absent for this specific compound, its structural class has demonstrated activity on nicotinic acetylcholine receptors (nAChR). For example, Alisol A, Alisol B, and Alisol B 23-acetate inhibit α3β4 nAChR with IC50 values of 1.7, 2.8, and 2.6 μM, respectively [4]. This provides a strong rationale for procuring 16,23-Oxidoalisol B to complete the structure-activity profile of the class against this target and to determine if the 16,23-oxido modification alters its ion channel blocking potential.

Application
Selection Property
Validation Focus
FXR-independent protostane studies
Weak FXR agonist profile
FXR transactivation assay context
Toxicological profiling of Alisma compounds
Reported major toxic component
Nephrotoxicity endpoint monitoring
Protostane SAR campaigns
Unique 16,23-oxido bridge modification
C-16/C-23 modification effects on bioactivity
nAChR ion channel modulation studies
Protostane class nAChR activity
α3β4 nAChR inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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